molecular formula C21H16ClFN4O2S B12117861 N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B12117861
M. Wt: 442.9 g/mol
InChI Key: WJQROKJSGPCUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.

Preparation Methods

The synthesis of N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. It can induce cell cycle arrest and apoptosis in cancer cells by disrupting specific signaling pathways . The compound’s ability to bind to and inhibit certain proteins is crucial for its biological activity.

Comparison with Similar Compounds

Similar compounds include other quinoxaline derivatives like [1,2,4]triazolo[4,3-a]quinoxaline and its analogs . These compounds share the quinoxaline core but differ in their functional groups and overall structure. N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C21H16ClFN4O2S

Molecular Weight

442.9 g/mol

IUPAC Name

N-[3-(4-chloroanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C21H16ClFN4O2S/c1-13-12-15(23)8-11-19(13)30(28,29)27-21-20(24-16-9-6-14(22)7-10-16)25-17-4-2-3-5-18(17)26-21/h2-12H,1H3,(H,24,25)(H,26,27)

InChI Key

WJQROKJSGPCUFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.